6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its structural resemblance to purine analogs, which are crucial in various biological processes. The presence of a chlorine atom at the 6th position and a methyl group at the 1st position of the pyrazolo[3,4-d]pyrimidine ring imparts unique chemical properties and potential biological activities to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves a multi-step process. One common method starts with commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This precursor undergoes a series of reactions, including chlorination and cyclization, to form the desired compound. The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) and bases like triethylamine (TEA) under controlled temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reagent addition rates .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position is susceptible to nucleophilic attack, leading to substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as methylamine or other primary amines are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with methylamine yields 6-(methylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine .
Scientific Research Applications
6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to mimic purine structures allows it to interfere with nucleic acid metabolism and enzyme functions .
Comparison with Similar Compounds
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: This compound has an additional chlorine atom at the 4th position, which can influence its reactivity and biological activity.
6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine:
Uniqueness: 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective nucleophilic substitution and its potential as a pharmacologically active compound make it a valuable molecule in research and industry .
Properties
IUPAC Name |
6-chloro-1-methylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-11-5-4(3-9-11)2-8-6(7)10-5/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWJFIKPUBURHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.